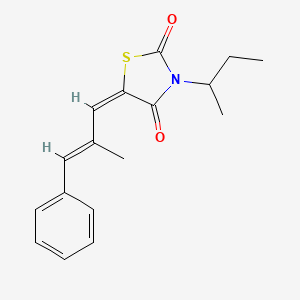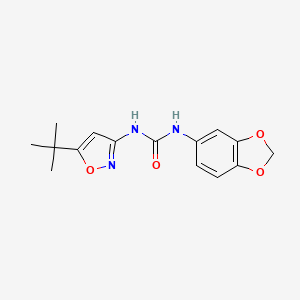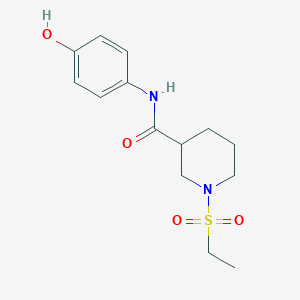
3-sec-butyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-sec-butyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione, also known as BMK-2206, is a synthetic compound that belongs to the class of thiazolidinediones. It has been extensively studied for its potential application in the field of medicine due to its various biological and pharmacological properties.
作用機序
3-sec-butyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione exerts its biological effects by inhibiting the activity of the protein kinase Akt, which plays a key role in various cellular processes such as cell growth, proliferation, and survival. By inhibiting Akt, this compound can induce cell death in cancer cells, improve insulin sensitivity in diabetic patients, and protect neurons from damage.
Biochemical and physiological effects:
This compound has various biochemical and physiological effects, including inhibition of cell growth, induction of cell death, improvement of insulin sensitivity, reduction of blood glucose levels, and protection of neurons from damage. These effects are mediated through the inhibition of Akt activity, which is a key regulator of these processes.
実験室実験の利点と制限
3-sec-butyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione has several advantages for laboratory experiments, including its high potency and specificity for Akt inhibition, as well as its ability to induce cell death in cancer cells. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo, as well as its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 3-sec-butyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential applications in other fields of medicine. In addition, further studies are needed to elucidate the precise mechanisms underlying its biological effects and to identify potential side effects and toxicities. Overall, this compound has great potential as a therapeutic agent for various diseases, and further research is needed to fully realize its clinical potential.
合成法
3-sec-butyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione can be synthesized using a multistep process that involves the reaction of various reagents such as 2-methyl-3-phenyl-2-propenal, 2-mercaptoacetic acid, and butylamine. The final product is obtained through a series of purification steps such as column chromatography and recrystallization.
科学的研究の応用
3-sec-butyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential application in various fields of medicine, including cancer treatment, diabetes, and neurodegenerative diseases. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells and inducing cell death. In addition, it has been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels. This compound has also been studied for its potential neuroprotective effects, as it has been shown to improve cognitive function and reduce inflammation in the brain.
特性
IUPAC Name |
(5E)-3-butan-2-yl-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-4-13(3)18-16(19)15(21-17(18)20)11-12(2)10-14-8-6-5-7-9-14/h5-11,13H,4H2,1-3H3/b12-10+,15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPFXOLNRBONQF-NZWDAJRTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC(=CC2=CC=CC=C2)C)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C\C(=C\C2=CC=CC=C2)\C)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-dimethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]-1-benzofuran-2-carboxamide hydrochloride](/img/structure/B5361787.png)
![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5361792.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5361811.png)

![1-(4-methoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5361820.png)
![5-{[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]methyl}-3-methylisoxazole](/img/structure/B5361828.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5361833.png)
![4-(1-{[6-(3-methoxypiperidin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)morpholine](/img/structure/B5361834.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5361842.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5361849.png)
![N-{1-[3-(4-piperidinylmethyl)benzoyl]-4-piperidinyl}acetamide hydrochloride](/img/structure/B5361867.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B5361891.png)
![N,N,4-trimethyl-3-(2-{methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5361901.png)